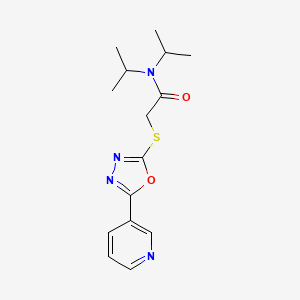![molecular formula C20H21N5OS B2548370 N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396791-81-3](/img/structure/B2548370.png)
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" is a structurally complex molecule that appears to incorporate elements of indole, benzamide, and thiadiazole. These structural motifs are often found in compounds with a variety of biological activities, including anti-inflammatory and anticancer properties, as well as interactions with serotonergic receptors .
Synthesis Analysis
The synthesis of related compounds typically involves the coupling of different pharmacophoric elements. For instance, compounds with anti-inflammatory activity were synthesized by coupling 2-aminothiazole or 2-amino-2-thiazoline with acid chlorides of dimethylaminobenzoic acid . Another approach for synthesizing related compounds involved a three-component reaction using benzothiazole, ethyl bromocyanoacetate, and indole derivatives . These methods suggest that the synthesis of the compound might also involve multi-step reactions, possibly including the formation of an amide bond and the construction of the thiadiazole ring.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as infrared spectroscopy, 1H NMR, 13C NMR, and mass spectroscopy . In some cases, the structure has been further confirmed by single-crystal X-ray diffraction . These techniques would likely be employed to analyze the molecular structure of the compound , providing insights into its three-dimensional conformation and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from their functional groups. Benzamide derivatives have been shown to undergo reactions typical of amides, such as hydrolysis or nucleophilic acyl substitution. The indole moiety can participate in electrophilic substitution reactions, while the thiadiazole ring might be involved in nucleophilic substitution or redox reactions. The presence of a dimethylamino group could also influence the reactivity by providing electron-donating effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized by their solubility, melting points, and stability. The presence of both polar (amide, dimethylamino) and nonpolar (indole, thiadiazole) regions in the molecule suggests that it might exhibit amphiphilic properties, potentially affecting its solubility in different solvents. The stability of the compound could be influenced by the presence of the thiadiazole ring, which is known to impart rigidity to the molecular structure .
Scientific Research Applications
Anticancer Applications
A study by Tiwari et al. (2017) detailed the synthesis and evaluation of anticancer activity of a series of novel compounds, including N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide derivatives. These compounds exhibited promising anticancer activity against various human cancer cell lines, such as melanoma, leukemia, cervical cancer, and breast cancer. The study also performed molecular docking and ADMET predictions to explore the mechanism of action and drug-like behavior of these compounds (Tiwari et al., 2017).
Corrosion Inhibition
In 2016, Hu et al. studied benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions. They found that these derivatives, including N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, exhibited significant inhibition efficiencies against steel corrosion. The study provides insights into the adsorption mechanism of these inhibitors on metal surfaces (Hu et al., 2016).
Synthesis and Activity in Pharmaceutical Applications
Kumar et al. (2010) synthesized a series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles, including compounds similar to N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. These compounds demonstrated significant cytotoxicity against multiple cancer cell lines, indicating potential applications in cancer treatment (Kumar et al., 2010).
Applications in Nonsteroidal Anti-Inflammatory Drugs
Research by Lynch et al. (2006) involved synthesizing and evaluating the activity of various N,N-dimethylamino)benzamide nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline. This research contributes to understanding the therapeutic potential of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide derivatives in anti-inflammatory applications (Lynch et al., 2006).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c1-24(2)19(15-12-25(3)18-7-5-4-6-14(15)18)11-21-20(26)13-8-9-16-17(10-13)23-27-22-16/h4-10,12,19H,11H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCBHNPMMYHBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC4=NSN=C4C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N5-(3,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2548291.png)

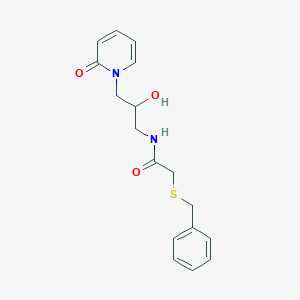
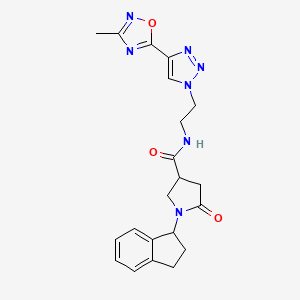
![3-{4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2548298.png)
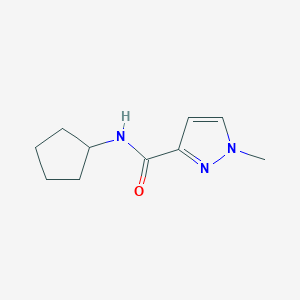


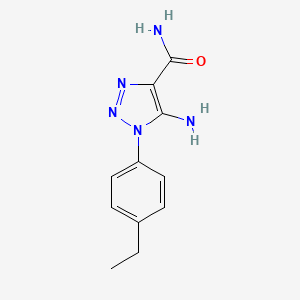

![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2548306.png)
![N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2548309.png)
